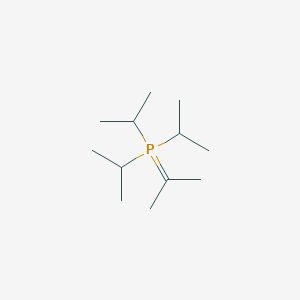
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of two phenyl groups attached to the quinoline ring, along with two carboxamide groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method includes heating the reactants in a solvent such as rectified spirit. For example, the condensation of o-phenylenediamine with benzil in rectified spirit, followed by recrystallization from aqueous ethanol, yields 2,3-diphenylquinoxaline . This method can be adapted for the synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for N2,N~3~-Diphenylquinoline-2,3-dicarboxamide may involve scalable reactions using catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is efficient and allows for the recycling of the catalyst, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide.
科学的研究の応用
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can be compared with other quinoline derivatives such as:
2,3-Diphenylquinoxaline: Similar in structure but lacks the carboxamide groups, making it less versatile in certain applications.
2,3-Diphenylquinoline: Similar core structure but without the carboxamide groups, leading to different chemical properties and reactivity.
The presence of carboxamide groups in N2,N~3~-Diphenylquinoline-2,3-dicarboxamide enhances its ability to form hydrogen bonds and interact with biological targets, making it unique among similar compounds.
特性
CAS番号 |
92263-09-7 |
|---|---|
分子式 |
C23H17N3O2 |
分子量 |
367.4 g/mol |
IUPAC名 |
2-N,3-N-diphenylquinoline-2,3-dicarboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(24-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)26-21(19)23(28)25-18-12-5-2-6-13-18/h1-15H,(H,24,27)(H,25,28) |
InChIキー |
IKBRBMJUPQWRPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)









